Cas no 1806798-91-3 (6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid)

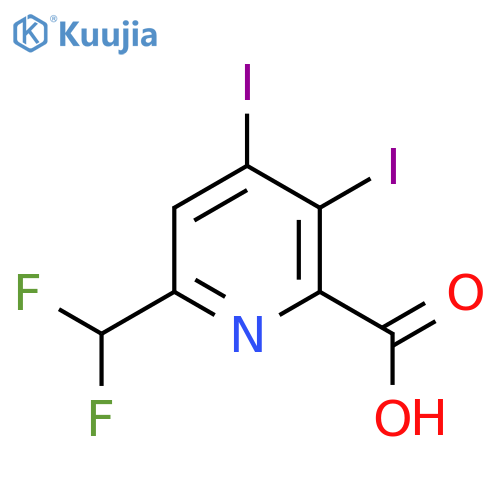

1806798-91-3 structure

商品名:6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid

CAS番号:1806798-91-3

MF:C7H3F2I2NO2

メガワット:424.90997338295

CID:4851667

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid

-

- インチ: 1S/C7H3F2I2NO2/c8-6(9)3-1-2(10)4(11)5(12-3)7(13)14/h1,6H,(H,13,14)

- InChIKey: HBEWEZKKCUTDOS-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(C(F)F)=NC=1C(=O)O)I

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.2

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071746-1g |

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid |

1806798-91-3 | 97% | 1g |

$1,460.20 | 2022-03-31 | |

| Alichem | A029071746-250mg |

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid |

1806798-91-3 | 97% | 250mg |

$504.00 | 2022-03-31 | |

| Alichem | A029071746-500mg |

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid |

1806798-91-3 | 97% | 500mg |

$782.40 | 2022-03-31 |

6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1806798-91-3 (6-(Difluoromethyl)-3,4-diiodopyridine-2-carboxylic acid) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量